2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl-
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Overview
Description
2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- is a heterocyclic compound that belongs to the pyrimidinone family This compound is characterized by its unique structure, which includes an acetyl group at the 5-position, a methyl group at the 6-position, a methylthio group at the 4-position, and a phenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- can be achieved through a “one-pot” three-component reaction. This method involves the condensation of an aldehyde, a β-ketoester, and a thiourea under acidic conditions. The reaction is typically carried out in refluxing ethanol, and the product is isolated and purified using standard techniques such as recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts, such as hafnium triflate, can enhance the reaction efficiency and yield. Solvent-free conditions can also be employed to promote the formation of the desired product while minimizing the formation of byproducts .
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or the methylthio group to a thiol.
Substitution: The phenyl group can be substituted with other aromatic or aliphatic groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens or nitro compounds for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, thiols, and various substituted derivatives. These products can be further utilized in the synthesis of more complex molecules or as intermediates in pharmaceutical and agrochemical industries .
Scientific Research Applications
2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives have shown antineoplastic activity, indicating potential use in cancer therapy.
Mechanism of Action
The mechanism of action of 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- involves its interaction with specific molecular targets. For instance, its urease inhibitory activity is attributed to its ability to bind to the active site of the urease enzyme, thereby preventing the hydrolysis of urea. Molecular modeling studies have shown that the compound forms hydrogen bonds and hydrophobic interactions with key residues in the enzyme’s active site .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidinone derivatives such as:
- 5-acetyl-6-methyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one
- 5-ethoxycarbonyl-6-methyl-4-(4-methylphenyl)-3,4-dihydropyrimidin-2(1H)-one
- 6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
What sets 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methylthio group, in particular, enhances its potential as a urease inhibitor and provides opportunities for further functionalization .
Properties
IUPAC Name |
5-acetyl-6-methyl-4-methylsulfanyl-1-phenylpyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-9-12(10(2)17)13(19-3)15-14(18)16(9)11-7-5-4-6-8-11/h4-8H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSUCRZMADQMNBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=O)N1C2=CC=CC=C2)SC)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40350591 |
Source
|
Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132380-32-6 |
Source
|
Record name | 2(1H)-Pyrimidinone, 5-acetyl-6-methyl-4-(methylthio)-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40350591 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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